1-Bromo-2,5-dichloro-4-methoxybenzene

Overview

Description

Synthesis Analysis

BCDMB can be synthesized through various methods, including halogenation of methoxybenzene using bromine and chlorine. The reaction mechanism involves substitution of the aromatic hydrogen atoms by halogen atoms. The product obtained is then purified using recrystallization to increase purity.Molecular Structure Analysis

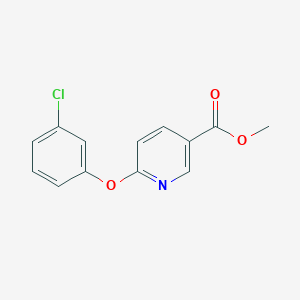

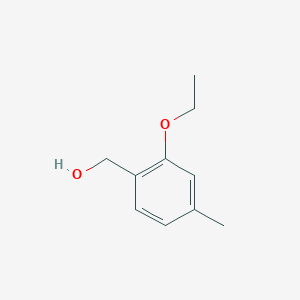

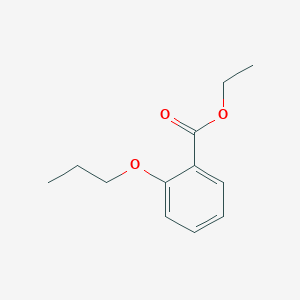

The molecular structure of BCDMB can be represented by the SMILES stringCOC1=CC(=C(C=C1Cl)Br)Cl . This structure indicates that the molecule consists of a benzene ring with bromo, chloro, and methoxy substituents . Chemical Reactions Analysis

BCDMB is a halogenated organic compound which is highly reactive and can undergo halogenation, nitration, and other chemical reactions. The reaction mechanism involves substitution of the aromatic hydrogen atoms by halogen atoms.Physical And Chemical Properties Analysis

BCDMB is soluble in organic solvents, such as diethyl ether, ethanol, and acetone. It is insoluble in water due to its hydrophobic nature. This chemical compound has a high boiling point of 277-279°C and a flash point between 165-166°C.Scientific Research Applications

Organic Synthesis

1-Bromo-2,5-dichloro-4-methoxybenzene is a versatile intermediate in organic synthesis. It’s used in the preparation of various organic compounds through reactions like free radical bromination and nucleophilic substitution . Its halogenated structure makes it a suitable candidate for further functional group transformations, which are pivotal in constructing complex molecules.

Drug Development

In the pharmaceutical industry, this compound serves as a precursor in the synthesis of anti-tumor agents. Its reactivity allows for the introduction of pharmacophores, which are crucial for drug activity. It also enhances antimicrobial activity when used in combination with other drugs.

Analytical Chemistry

In analytical chemistry, 1-Bromo-2,5-dichloro-4-methoxybenzene is characterized and identified using techniques like chromatography, NMR, and mass spectrometry. These methods rely on the compound’s distinct chemical structure for qualitative and quantitative analysis.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-bromo-2,5-dichloro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRCRLIZKGOOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,5-dichloro-4-methoxybenzene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)

![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)

![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)